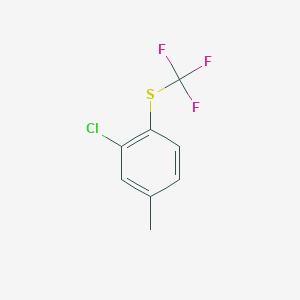

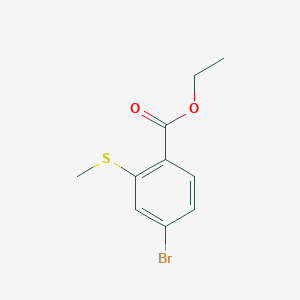

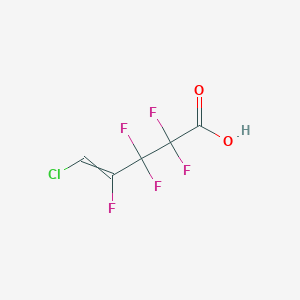

5-Chloro-2,2,3,3,4-pentafluoropent-4-enoic acid; 98%

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Chloro-2,2,3,3,4-pentafluoropent-4-enoic acid, also known as 5-Chloro-PFPA, is a fluorinated carboxylic acid with a wide range of applications in scientific research. It is a colorless liquid with a melting point of -37°C and a boiling point of 83°C. It is soluble in water and a variety of organic solvents, and is available in a 98% concentration.

Aplicaciones Científicas De Investigación

5-Chloro-2,2,3,3,4-pentafluoropent-4-enoic acid; 98%A is used in a variety of scientific research applications. It is used as a reagent in the synthesis of organic compounds, as a catalyst in the synthesis of fluorinated compounds, and as a reactant in the synthesis of pharmaceuticals. It is also used as a solvent in the synthesis of polymers and as a reactant in the synthesis of polymers and as a reactant in the synthesis of fluorinated polymers. It is also used as a catalyst in the synthesis of fluorinated polymers.

Mecanismo De Acción

5-Chloro-2,2,3,3,4-pentafluoropent-4-enoic acid; 98%A is a strong acid, with a pKa of 1.5. It has been shown to be a potent inhibitor of enzymes, including cytochrome P450, cyclooxygenase, and lipoxygenase. It has also been shown to be an effective inhibitor of protein kinases and phosphatases, as well as a potent inhibitor of the enzyme ornithine decarboxylase.

Biochemical and Physiological Effects

5-Chloro-2,2,3,3,4-pentafluoropent-4-enoic acid; 98%A has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the release of histamine from mast cells, as well as the release of serotonin from platelets. It has also been shown to inhibit the activity of Na+/K+-ATPase and to reduce the activity of the enzyme acetylcholinesterase. In addition, it has been shown to inhibit the activity of the enzyme cytochrome P450, which is involved in the metabolism of drugs and toxins.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The use of 5-Chloro-2,2,3,3,4-pentafluoropent-4-enoic acid; 98%A in lab experiments has several advantages. It is a stable, non-toxic compound that is easily soluble in organic solvents. It is also a relatively inexpensive reagent, making it an attractive option for researchers. However, there are also some limitations to its use. It is a strong acid and can be corrosive, and it can react with some organic compounds.

Direcciones Futuras

The use of 5-Chloro-2,2,3,3,4-pentafluoropent-4-enoic acid; 98%A in scientific research is likely to continue to grow in the future. It has already been used in a variety of applications, including the synthesis of organic compounds, the synthesis of fluorinated compounds, and the synthesis of pharmaceuticals. It has also been used in the synthesis of polymers and in the synthesis of fluorinated polymers. In addition, it has been used in the inhibition of enzymes, the inhibition of protein kinases and phosphatases, and the inhibition of the enzyme ornithine decarboxylase. Future research may focus on further exploring the biochemical and physiological effects of 5-Chloro-2,2,3,3,4-pentafluoropent-4-enoic acid; 98%A, as well as the potential applications of this compound in the development of new drugs and therapies.

Métodos De Síntesis

5-Chloro-2,2,3,3,4-pentafluoropent-4-enoic acid; 98%A is synthesized by a three-step process. The first step involves the reaction of trifluoromethylbenzene with chlorine in the presence of a catalyst, forming trifluoromethylbenzene dichloride. The second step involves the reaction of trifluoromethylbenzene dichloride with sodium fluoride, forming 5-chloro-2,2,3,3,4-pentafluoropent-4-enoic acid. The third step involves the purification of the acid by distillation.

Propiedades

IUPAC Name |

5-chloro-2,2,3,3,4-pentafluoropent-4-enoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2ClF5O2/c6-1-2(7)4(8,9)5(10,11)3(12)13/h1H,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVMMFOBAGFALDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(C(C(C(=O)O)(F)F)(F)F)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2ClF5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60697778 |

Source

|

| Record name | 5-Chloro-2,2,3,3,4-pentafluoropent-4-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60697778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.51 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 53421342 | |

CAS RN |

77569-70-1 |

Source

|

| Record name | 5-Chloro-2,2,3,3,4-pentafluoropent-4-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60697778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4'-Chloro-5-fluoro-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B6322945.png)